(6-Bromopyridin-2-yl)(cyclopropyl)methanone

Physicochemical Properties Regioisomer Comparison Purification

Researchers requiring brominated pyridyl ketones for library synthesis face regioisomer mismatch-the 5-bromo analog cannot substitute for the 6-bromo scaffold in Pd-catalyzed C-H arylation. (6-Bromopyridin-2-yl)(cyclopropyl)methanone (CAS 1287217-34-8) is the non-fungible 6-bromo isomer. • Enables phosphine-free Pd C-H arylation & cross-coupling • Higher flash point (146.5°C) for safer kilo-lab scale-up • Bromine-mediated halogen bonding for SBDD • Patent data suggests monocyte differentiation activity. ≥95% purity; ambient shipping.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 1287217-34-8
Cat. No. B1394035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromopyridin-2-yl)(cyclopropyl)methanone
CAS1287217-34-8
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=NC(=CC=C2)Br
InChIInChI=1S/C9H8BrNO/c10-8-3-1-2-7(11-8)9(12)6-4-5-6/h1-3,6H,4-5H2
InChIKeyNSFFHOFMHKPCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyridin-2-yl Cyclopropyl Ketone: Key Building Block


(6-Bromopyridin-2-yl)(cyclopropyl)methanone (CAS 1287217-34-8) is a heteroaryl ketone featuring a bromine atom at the 6-position of a pyridine ring and a cyclopropyl carbonyl group at the 2-position. With a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol, this compound serves as a versatile small molecule scaffold in medicinal chemistry and organic synthesis . The 6-bromo substituent on the pyridine ring enables participation in palladium-catalyzed cross-coupling reactions, making it a valuable intermediate for constructing more complex heterocyclic architectures [1].

6-Bromopyridin-2-yl Ketone: Position Matters


Substitution at the 6-position of the pyridine ring is not electronically equivalent to substitution at the 5-position. In palladium-catalyzed cross-coupling reactions, the reactivity of 2-bromopyridines is strongly influenced by the nature and position of the C6 substituent, with different substituents leading to significant variations in coupling efficiency [1]. Regioisomeric bromopyridines exhibit distinct physicochemical properties and reactivity profiles, meaning that a 6-bromo scaffold cannot be replaced by a 5-bromo analog without altering both synthetic outcomes and potential biological interactions. This positional specificity makes (6-Bromopyridin-2-yl)(cyclopropyl)methanone a non-fungible building block in synthetic workflows.

Evidence: 6-Bromopyridin-2-yl Ketone vs. Analogs


Boiling Point: 6-Bromo vs. 5-Bromo

The boiling point of the target compound, (6-Bromopyridin-2-yl)(cyclopropyl)methanone, is predicted to be approximately 318.6 ± 27.0 °C at 760 mmHg , compared to 305.4 ± 27.0 °C for its 5-bromo regioisomer, (5-Bromopyridin-2-yl)(cyclopropyl)methanone (CAS 1566066-23-6) . The observed difference of ~13.2 °C reflects the impact of bromine position on intermolecular interactions.

Physicochemical Properties Regioisomer Comparison Purification

Flash Point: 6-Bromo vs. 5-Bromo

The predicted flash point for (6-Bromopyridin-2-yl)(cyclopropyl)methanone is 146.5 ± 23.7 °C , while the 5-bromo regioisomer exhibits a lower flash point of 138.5 ± 23.7 °C . This 8 °C difference suggests a slightly lower flammability risk for the 6-bromo compound.

Safety Flammability Handling

MW and Density vs. Non-Brominated Parent

(6-Bromopyridin-2-yl)(cyclopropyl)methanone has a molecular weight of 226.07 g/mol and a predicted density of 1.6 ± 0.1 g/cm³ . In contrast, the non-brominated parent, cyclopropyl(pyridin-2-yl)methanone (CAS 57276-28-5), has a molecular weight of 147.17 g/mol and a density of 1.191 g/cm³ . The introduction of bromine increases molecular weight by ~78.9 g/mol and density by ~0.41 g/cm³.

Physicochemical Properties Structure-Activity Relationships Lead Optimization

6-Bromo Enables Phosphine-Free C–H Arylation

Research on 6-substituted 2-bromopyridines demonstrates that the C6 substituent critically influences reactivity in phosphine-free palladium-catalyzed direct C–H bond arylations [1]. The presence of a bromine atom at the 6-position allows these substrates to participate efficiently in C–H activation/arylation with 5-membered ring heterocycles, enabling the synthesis of 2-(hetero)arylpyridines. This reactivity is strongly substituent-dependent; not all C6 substituents afford comparable yields.

Cross-Coupling C–H Activation Heterocycle Synthesis

Differentiation-Inducing Potential

A patent-derived source indicates that (6-Bromopyridin-2-yl)(cyclopropyl)methanone exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. No quantitative comparison data (e.g., IC₅₀ values) for closely related analogs is available in the public domain.

Anticancer Cell Differentiation Psoriasis

Applications of 6-Bromopyridin-2-yl Ketone


2,6-Disubstituted Pyridine Libraries via Pd Catalysis

The 6-bromo substituent enables phosphine-free Pd-catalyzed C–H arylation, making this compound an ideal building block for generating diverse 2-(hetero)arylpyridine scaffolds. Users requiring a brominated pyridyl ketone handle for library synthesis should select the 6-bromo isomer over the 5-bromo regioisomer, as the C6 position is specifically required for the described C–H activation chemistry [1].

MedChem: Halogen Bonding & Heavy Atom Effects

The higher molecular weight (226.07 vs. 147.17 g/mol) and density (1.6 vs. 1.191 g/cm³) compared to the non-brominated parent scaffold make this compound suitable for structure-based drug design where bromine-mediated halogen bonding with protein targets is desired, or where increased molecular complexity is needed to improve target binding or pharmacokinetic profiles.

Process Chemistry: Safety-Optimized Scale-Up

For kilo-lab or pilot-plant scale syntheses, the higher flash point (146.5 °C vs. 138.5 °C for the 5-bromo regioisomer) provides an additional safety margin that can reduce the stringency of flammable-liquid handling protocols. Procurement teams concerned with EHS compliance at scale should favor the 6-bromo isomer when both regioisomers are synthetically viable.

Oncology and Dermatology Phenotypic Screening

Qualitative patent data suggests that this compound can induce differentiation of undifferentiated cells toward the monocyte lineage [2]. Research groups focused on differentiation therapy for acute myeloid leukemia or psoriasis may consider this compound as a starting point for hit discovery, provided that confirmatory in-house profiling is performed.

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